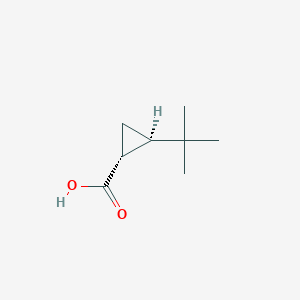

trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-2-(tert-butyl)cyclopropane-1-carboxylic acid is a derivative of cyclopropane carboxylic acid with a tert-butyl group at the 2-position in a trans configuration relative to the carboxylic acid group. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related cyclopropane carboxylic acid derivatives has been explored in several studies. A procedure for synthesizing trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves the addition of 1-diazo-2,2,2-trifluoroethane to a precursor followed by thermal decomposition of the resulting pyrazoline . Another study describes the asymmetric cyclopropanation of alkenes using tert-butyl α-diazopropionate catalyzed by a dirhodium(II) complex, yielding cyclopropane products with a quaternary stereogenic center . Additionally, lithiation of tert-butyl cyclopropanecarboxylates followed by reactions with various electrophiles has been used to synthesize α-substituted derivatives .

Molecular Structure Analysis

The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, have been determined by X-ray analysis. This molecule exhibits a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The crystal structure is significantly influenced by intermolecular hydrogen bonding, which forms dimers and infinite chains .

Chemical Reactions Analysis

Cyclopropane carboxylic acid derivatives participate in various chemical reactions. For instance, the generation of lithiated tert-butyl cyclopropanecarboxylates allows for subsequent reactions with alkyl halides, aldehydes, and other electrophiles to yield α-substituted esters . The synthesis of oxazoles from trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates involves a reaction with nitriles mediated by tin(IV) chloride, demonstrating the reactivity of cyclopropane derivatives in cyclization reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-(tert-butyl)cyclopropane-1-carboxylic acid are not detailed in the provided papers, the properties of similar cyclopropane derivatives can be inferred. These compounds are generally stable under standard conditions but can undergo various chemical transformations, such as lithiation and cyclopropanation, under the influence of appropriate reagents and catalysts . The presence of substituents like the tert-butyl group can influence the reactivity and physical properties, such as solubility and boiling point, of the cyclopropane ring.

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative methods for synthesizing structurally related cyclopropane derivatives, emphasizing the utility of trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid in organic synthesis. For instance, a novel stereoselective synthesis method for cis-2-fluorocyclopropane-1-carboxylic acid involves a four-step process starting from tert-butyl acrylate, highlighting the versatility of tert-butyl cyclopropane derivatives in synthesizing fluorinated compounds (Toyota et al., 1996). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine showcases the application of such compounds in medicinal chemistry (Kazuta et al., 2002).

Chemical Synthesis and Structural Analysis

Significant work has been done on the synthesis and structural analysis of cyclopropane derivatives, offering insights into the chemical behavior and potential applications of compounds like trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid. For example, the synthesis and reactions of monofluorinated cyclopropanecarboxylates demonstrate the reactivity of cyclopropane derivatives in producing pharmaceutically relevant compounds (Haufe et al., 2002). Moreover, the construction of a cis-cyclopropane via reductive radical decarboxylation, leading to the enantioselective synthesis of cyclopropane derivatives, illustrates the compound's role in synthesizing enantiomerically pure substances (Yamaguchi et al., 2003).

Mechanism of Action

While the specific mechanism of action for trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid is not mentioned in the search results, a class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized as non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .

Safety and Hazards

Future Directions

The synthesis of trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid and similar compounds could have significant implications in the field of medicinal chemistry. For instance, these compounds could serve as potent non-natural small molecule inhibitors of OASS-A, potentially offering a novel strategy to overcome bacterial resistance to antibiotics .

properties

IUPAC Name |

(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVSZSPJXVIHD-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1C[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)

![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)

![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)

![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)